Cas no 2003688-01-3 (3-(2,3-dihydro-1,4-benzodioxin-2-yl)methylpyrrolidine)
3-(2,3-dihydro-1,4-benzodioxin-2-yl)methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 3-(2,3-dihydro-1,4-benzodioxin-2-yl)methylpyrrolidine
- 3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]pyrrolidine
- EN300-1784208
- 2003688-01-3
-
- Inchi: 1S/C13H17NO2/c1-2-4-13-12(3-1)15-9-11(16-13)7-10-5-6-14-8-10/h1-4,10-11,14H,5-9H2
- InChI Key: FPUSMTPYHYLQNQ-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2OCC1CC1CNCC1
Computed Properties
- Exact Mass: 219.125928785g/mol
- Monoisotopic Mass: 219.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 30.5Ų
3-(2,3-dihydro-1,4-benzodioxin-2-yl)methylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1784208-1g |
3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]pyrrolidine |
2003688-01-3 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1784208-5g |
3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]pyrrolidine |
2003688-01-3 | 5g |
$3396.0 | 2023-09-19 | ||
| Enamine | EN300-1784208-10g |
3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]pyrrolidine |
2003688-01-3 | 10g |
$5037.0 | 2023-09-19 | ||
| Enamine | EN300-1784208-0.05g |
3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]pyrrolidine |
2003688-01-3 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1784208-0.1g |
3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]pyrrolidine |
2003688-01-3 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1784208-0.25g |
3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]pyrrolidine |
2003688-01-3 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1784208-0.5g |
3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]pyrrolidine |
2003688-01-3 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1784208-1.0g |
3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]pyrrolidine |
2003688-01-3 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1784208-2.5g |
3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]pyrrolidine |
2003688-01-3 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1784208-5.0g |
3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]pyrrolidine |
2003688-01-3 | 5g |
$3396.0 | 2023-06-02 |
3-(2,3-dihydro-1,4-benzodioxin-2-yl)methylpyrrolidine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-(2,3-dihydro-1,4-benzodioxin-2-yl)methylpyrrolidine
Introduction to 3-(2,3-dihydro-1,4-benzodioxin-2-yl)methylpyrrolidine (CAS No. 2003688-01-3)
3-(2,3-dihydro-1,4-benzodioxin-2-yl)methylpyrrolidine is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and potential biological activities. This compound, identified by the CAS number 2003688-01-3, has garnered attention due to its structural similarity to certain bioactive molecules, making it a subject of extensive research in drug discovery and development. The presence of both benzodioxin and pyrrolidine moieties in its framework suggests a unique set of pharmacological properties that are being explored for various therapeutic applications.
The molecular architecture of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)methylpyrrolidine encompasses a benzodioxin ring system connected to a pyrrolidine side chain. The benzodioxin moiety, also known as an oxetane derivative, is known for its role in several pharmacologically active compounds. Its structural features contribute to the compound's ability to interact with biological targets, potentially modulating various cellular processes. On the other hand, the pyrrolidine ring is a common pharmacophore found in numerous drugs, contributing to their binding affinity and metabolic stability.
Recent advancements in medicinal chemistry have highlighted the importance of hybrid molecules that combine different structural motifs to enhance pharmacological efficacy. 3-(2,3-dihydro-1,4-benzodioxin-2-yl)methylpyrrolidine exemplifies this trend by integrating two distinct scaffolds that may synergistically improve drug-like properties such as solubility, bioavailability, and target specificity. The benzodioxin ring is particularly noted for its potential in acting as a scaffold for compounds with neurological and anti-inflammatory effects.
In the context of current research, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)methylpyrrolidine has been investigated for its potential role in addressing neurological disorders. Studies suggest that the benzodioxin moiety may interact with serotonin receptors, which are implicated in conditions such as depression and anxiety. The pyrrolidine component could further enhance these interactions by modulating receptor affinity or by influencing downstream signaling pathways. This dual-action mechanism makes the compound an attractive candidate for further exploration in preclinical studies.
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)methylpyrrolidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The benzodioxin ring is typically constructed through cyclization reactions involving appropriately substituted phenols and aldehydes. Subsequent functionalization of the pyrrolidine ring introduces the methyl group at the desired position. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are employed to achieve the desired product with minimal side reactions.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)methylpyrrolidine with biological targets. These studies predict favorable binding affinities with receptors involved in neurological disorders, supporting its potential as a lead compound for drug development. Additionally, computational analysis helps in optimizing synthetic routes by identifying key intermediates and potential bottlenecks in the synthesis process.
The pharmacokinetic properties of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)methylpyrrolidine are another critical area of investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its therapeutic potential and safety profile. Preliminary studies indicate that the compound exhibits moderate solubility in water and lipids, which could influence its bioavailability across different tissues. Further studies are needed to elucidate its metabolic pathways and identify any potential toxicological concerns.
In conclusion,3-(2,3-dihydro-1,4-benzodioxin-2-yl)methylpyrrolidine represents a promising candidate for pharmaceutical development due to its unique structural features and potential biological activities. The integration of a benzodioxin moiety with a pyrrolidine side chain offers a rationale for exploring its therapeutic applications in neurological disorders. Ongoing research aims to optimize its synthesis, understand its pharmacological effects at a molecular level, and assess its pharmacokinetic profile. As our understanding of drug design evolves,3-(2,3-dihydro-1,4-benzodioxin-2-yl)methylpyrrolidine may emerge as a valuable asset in the quest for novel therapeutic agents.
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